molecular formula C11H14N2O5S B2879609 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine CAS No. 21447-63-2

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Cat. No.: B2879609
CAS No.: 21447-63-2
M. Wt: 286.3
InChI Key: WGXFSMFCBACQAQ-UHFFFAOYSA-N
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Description

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS: 21447-63-2, molecular formula: C₁₁H₁₄N₂O₅S, molecular weight: 286.3) is a sulfonamide derivative featuring a morpholine ring linked to a substituted benzene sulfonyl group. Below, we compare its structural, synthetic, and physicochemical attributes with those of analogous compounds.

Properties

IUPAC Name

4-(4-methyl-3-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXFSMFCBACQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylbenzenesulfonyl Chloride

The process begins with sulfonation of toluene using concentrated sulfuric acid at elevated temperatures (120–150°C), yielding 4-methylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to 4-methylbenzenesulfonyl chloride, achieving yields >85%.

Nitration of 4-Methylbenzenesulfonyl Chloride

Nitration is performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C to direct electrophilic substitution meta to the sulfonyl group. The sulfonyl chloride’s electron-withdrawing nature ensures regioselective nitro group introduction at position 3, yielding 3-nitro-4-methylbenzenesulfonyl chloride (Figure 1).

Optimization Insights

  • Temperature Control : Maintaining temperatures below 10°C minimizes byproducts like dinitro derivatives.
  • Acid Ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ maximizes conversion (>95%).

Reaction with Morpholine

The sulfonyl chloride intermediate reacts with morpholine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the target sulfonamide. Workup involves aqueous extraction and recrystallization from ethanol/water, yielding 80–89% pure product.

Key Data

Step Conditions Yield (%) Purity (%)
Sulfonation H₂SO₄, 120°C, 6 h 92 95
Chlorination PCl₅, reflux, 3 h 88 97
Nitration HNO₃/H₂SO₄, 0–5°C, 2 h 78 90
Sulfonamide Formation Morpholine, DCM, 25°C, 4 h 85 98

Sandmeyer Chlorosulfonylation of 3-Nitro-4-methylaniline

Challenges in Aniline Synthesis

3-Nitro-4-methylaniline is synthetically challenging due to competing ortho/para nitration in 4-methylaniline. Alternative routes involve:

  • Directed Metalation : Using tert-butyllithium to deprotonate 4-methylaniline followed by nitro group introduction.
  • Protection/Deprotection : Temporarily protecting the amine as an acetyl group to alter nitration regioselectivity.

Sandmeyer Reaction Protocol

Adapting the method from, 3-nitro-4-methylaniline undergoes diazotization with tert-butyl nitrite in acetonitrile/37% HCl. Subsequent treatment with DABSO (a stable SO₂ surrogate) and CuCl₂ generates the sulfonyl chloride intermediate, isolated in 83% yield. Reaction with morpholine in THF at 25°C completes the synthesis, yielding 79–85% 4-[(4-methyl-3-nitrobenzene)sulfonyl]morpholine.

Critical Parameters

  • DABSO Stoichiometry : 1.2 equivalents relative to aniline prevent over-sulfonation.
  • Copper Catalyst : CuCl₂ (10 mol%) enhances reaction rate and selectivity.

One-Pot Sequential Sulfonation-Nitration

Integrated Process Design

This approach combines sulfonation, nitration, and morpholine coupling in a single reactor, reducing isolation steps and waste. Toluene is sulfonated in situ, followed by nitration and immediate reaction with morpholine.

Advantages

  • Solvent Economy : Morpholine acts as both reactant and solvent.
  • Yield Enhancement : Eliminating intermediate isolation improves overall yield to 75–82%.

Reaction Mechanism

  • Sulfonation : Toluene + H₂SO₄ → 4-methylbenzenesulfonic acid.
  • Nitration : Electrophilic attack at position 3 via mixed acid.
  • Chlorination : SOCl₂ converts sulfonic acid to sulfonyl chloride.
  • Aminolysis : Morpholine displaces chloride, forming the sulfonamide.

Operational Data

Parameter Value
Total Reaction Time 18 h
Temperature Range 0°C (nitration) → 25°C (aminolysis)
Waste Generated 40% reduction vs. stepwise

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 (Direct Nitration): Best for large-scale production due to straightforward steps but requires hazardous nitration conditions.
  • Method 2 (Sandmeyer): Ideal for lab-scale synthesis of analogs but limited by aniline precursor availability.
  • Method 3 (One-Pot): Balances efficiency and safety, suitable for pilot plants.

Chemical Reactions Analysis

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O5SC_{11}H_{14}N_2O_5S and a molecular weight of 286.31 g/mol. This compound has applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules. Its sulfonyl group can form strong interactions with biological targets, making it useful in enzyme inhibition and protein-ligand interaction studies. There is ongoing research exploring its potential as a pharmaceutical intermediate, as its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes. It is also used in the production of specialty chemicals and materials.

Chemistry

  • Building Block : Utilized in the synthesis of complex organic molecules.
  • Reaction Intermediate : Participates in various chemical reactions such as oxidation, substitution, and hydrolysis.

Biology

  • Enzyme Inhibition Studies : The compound is used to study enzyme inhibition.
  • Protein-Ligand Interactions : Useful in studying how proteins and ligands interact.
    Heterocyclic amine carcinogens: Immunoaffinity purification has been used to study the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines .

Medicine

  • Pharmaceutical Intermediate : Research is ongoing to explore its potential as a pharmaceutical intermediate.
  • Potential Therapeutic Agent : Derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
    Urea derivatives: Preparation, biological evaluation, and QSAR analysis of urea derivatives have shown antimalarial activity .

Industry

  • Specialty Chemicals : Used in the production of specialty chemicals.
  • Materials Science : Also used in the production of various materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine involves its interaction with molecular targets through its sulfonyl and nitro groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Heterocyclic Variations

Compound Name Heterocycle Key Structural Feature Molecular Weight Notable Properties References
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine Morpholine Methyl (C-4), nitro (C-3) on benzene 286.3 High lipophilicity; nitro group enhances electrophilicity for further derivatization
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine Sulfur atom in ring 242.3 Increased lipophilicity; forms centrosymmetric dimers via C–H···O hydrogen bonds
1-Methyl-4-[(4-nitrobenzene)sulfonyl]piperazine Piperazine Secondary amine in ring 285.3 Higher basicity; improved solubility in acidic environments

Key Insights :

  • Replacing morpholine with thiomorpholine introduces sulfur, enhancing lipophilicity and altering solid-state interactions .

Substituent Effects on the Benzenesulfonyl Group

Compound Name Substituents on Benzene Molecular Weight Key Impacts References
This compound Methyl (C-4), nitro (C-3) 286.3 Steric hindrance from methyl; electron-withdrawing nitro aids reactivity
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine Methoxy (C-4), nitro (C-3) 302.3 Methoxy increases electron density; may reduce oxidative stability
4-((3-Chlorophenyl)sulfonyl)morpholine Chloro (C-3) 261.7 Chloro enhances electrophilicity; potential for halogen bonding
4-((4-Trifluoromethoxy)phenyl)sulfonyl)morpholine Trifluoromethoxy (C-4) 315.3 Strong electron-withdrawing effect; improves metabolic stability

Key Insights :

  • Chloro and trifluoromethoxy substituents enhance electrophilicity and metabolic stability, making them favorable for agrochemical or pharmaceutical applications .

Positional Isomerism of Nitro Group

Compound Name Nitro Position Molecular Weight Key Impacts References
This compound C-3 286.3 Meta-nitro reduces steric clash with sulfonyl group; stabilizes resonance
4-[(4-Nitrophenyl)sulfonyl]morpholine C-4 272.3 Para-nitro maximizes conjugation with sulfonyl group; higher symmetry

Key Insights :

  • Meta-nitro (C-3) placement minimizes steric hindrance between substituents, favoring synthetic accessibility.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Key Characterization Methods References
This compound Not reported Likely low aqueous solubility NMR, IR, HPLC (analogous to )
4-(o-Tolylsulfonyl)morpholine 127.0–127.4 Moderate in organic solvents ¹H/¹³C NMR, X-ray crystallography
4-((4-Trifluoromethoxy)phenyl)sulfonyl)morpholine Oil (59% yield) High lipophilicity NMR, chromatographic purification

Key Insights :

  • Melting points for morpholine sulfonamides typically range from 125–163°C , influenced by substituent symmetry and intermolecular forces .
  • Trifluoromethoxy derivatives often exist as oils, complicating crystallization but improving formulation flexibility .

Biological Activity

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a morpholine ring, which is known for enhancing the pharmacokinetic properties of drugs, and a sulfonyl group that can interact strongly with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N2O4S\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This compound consists of:

  • Morpholine Ring : Contributes to its solubility and bioavailability.
  • Sulfonyl Group : Facilitates interactions with nucleophilic sites on proteins.
  • Nitro Group : May undergo reduction to form reactive intermediates that can interact with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins and enzymes. The sulfonyl group can inhibit enzymatic activity by modifying active sites, while the nitro group can generate reactive species that further engage with cellular components. This dual mechanism allows the compound to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that derivatives of this compound can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli100 µM
Proteus mirabilis6 µM

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory and analgesic properties. The presence of the sulfonamide moiety is often linked to reduced inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. For example, it has been shown to inhibit bacterial enzymes critical for cell wall synthesis, providing a mechanism for its antibacterial action. Additionally, it may modulate pathways involved in cellular proliferation and apoptosis through protein kinase inhibition.

Case Studies

  • Antibacterial Efficacy : A study published in MDPI evaluated several morpholine derivatives for their antibacterial activity using the agar disc-diffusion method. The results indicated that compounds similar to this compound exhibited significant inhibition against multiple strains of bacteria .
  • Therapeutic Potential : Another investigation focused on the synthesis of Schiff bases from related sulfonamide compounds revealed promising antibacterial and antifungal activities, suggesting that derivatives could be developed into therapeutic agents .
  • Mechanistic Insights : Research on morpholine derivatives highlighted their role in modulating receptor interactions in the central nervous system (CNS), indicating potential applications in treating mood disorders and neurodegenerative diseases .

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